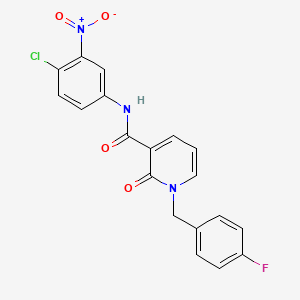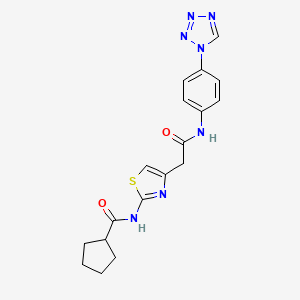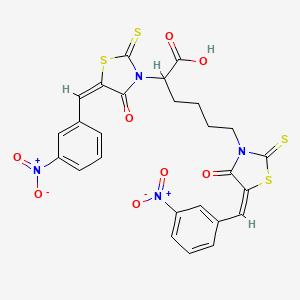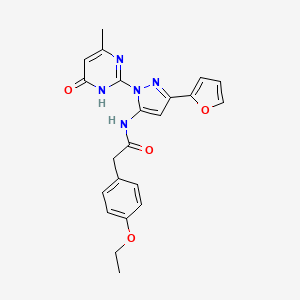![molecular formula C20H20N4O2 B2918859 1-([2,4'-联吡啶]-4-基甲基)-3-(4-甲氧基苄基)脲 CAS No. 2319636-26-3](/img/structure/B2918859.png)
1-([2,4'-联吡啶]-4-基甲基)-3-(4-甲氧基苄基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a urea derivative with a 2,4’-bipyridinylmethyl group and a 4-methoxybenzyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields of medicinal and organic chemistry . The 2,4’-bipyridinylmethyl group might contribute to the compound’s ability to form complexes with metal ions, while the 4-methoxybenzyl group could potentially enhance the compound’s lipophilicity, which might affect its biological activity .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the bipyridine and urea moieties. The methoxy group on the benzyl moiety might introduce some steric hindrance .Chemical Reactions Analysis
Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bipyridine moiety might make the compound capable of forming complexes with metal ions .科学研究应用
Solar Energy Conversion
This compound has potential applications in solar energy conversion, particularly in the development of molecular solar thermal (MOST) energy storage materials . These materials can store solar energy and release it upon demand, which is crucial for creating sustainable energy solutions. The structural design of such compounds, including “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea”, can significantly influence their energy storage density and efficiency.
Molecular Electronics
In the realm of molecular electronics, this compound could be used to create single-molecule junctions that act as molecular switches, diodes, and transistors . These components are essential for the miniaturization of electronic devices and could lead to the development of new types of computing systems that are more efficient and consume less power.
Supramolecular Chemistry
Supramolecular chemistry explores the use of non-covalent interactions for various applications, including the analysis and separation of chemical compounds, and the design of new materials . “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” could play a role in the development of supramolecular assemblies that are fundamental for creating highly selective sensors and innovative materials.
Herbicides
The viologens, which are derivatives of 4,4’-bipyridine, have been used as herbicides . While specific information on the herbicidal activity of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” is not readily available, its structural similarity to known herbicidal compounds suggests potential applications in this field.
Electrochromism
Compounds related to “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” have been studied for their electrochromic properties . These properties are valuable for creating smart windows, displays, and mirrors that can change color or transparency in response to an electrical stimulus.
Organic Synthesis
The compound’s structural components, such as the 4-methoxybenzyl group, are used in organic synthesis, particularly in the preparation of esters . These esters are valuable intermediates in the synthesis of various organic molecules, indicating that “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” could be a useful reagent in synthetic chemistry.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-4-2-15(3-5-18)13-23-20(25)24-14-16-6-11-22-19(12-16)17-7-9-21-10-8-17/h2-12H,13-14H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNTDJLLPWJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)


![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)
![4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2918786.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)


![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)



![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)
